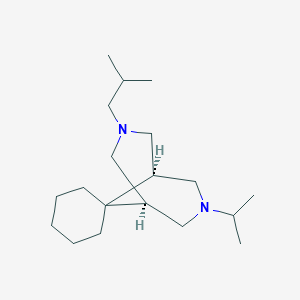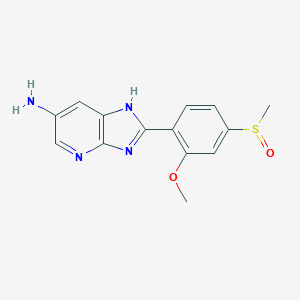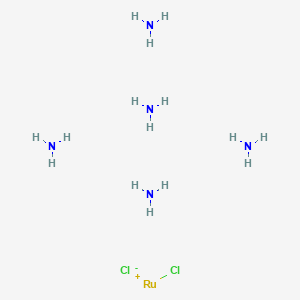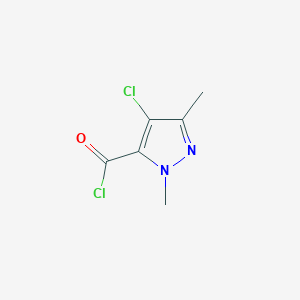![molecular formula C7H12O3 B145403 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 136377-98-5](/img/structure/B145403.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as glycidol ketone and has a molecular formula of C5H8O2. In
Mécanisme D'action
The mechanism of action of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is not well understood. However, it is believed that the compound may act as a nucleophile in organic reactions, forming covalent bonds with other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. However, studies have shown that the compound may have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone in lab experiments is its high purity and stability. However, one limitation is that the compound may be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for the study of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. One direction is to further investigate its potential use as a chiral building block in organic synthesis. Another direction is to study its potential applications in cancer treatment and other medical fields. Additionally, research can be conducted to optimize the synthesis method of the compound to make it more efficient and cost-effective.
In conclusion, 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to significant advancements in the fields of organic synthesis and medical research.
Méthodes De Synthèse
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone can be synthesized through the reaction of glycidol and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation or chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone has been studied for its potential applications in various scientific research fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
136377-98-5 |
|---|---|
Nom du produit |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
SMILES canonique |
CCC(C1(CO1)C(=O)C)O |
Synonymes |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)



![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)


![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

